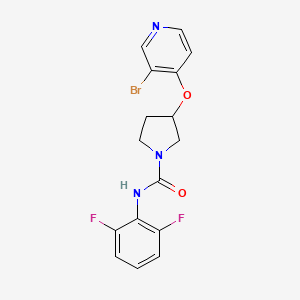
2-(4-Chlorophenoxy)-2-methyl-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenoxy)-2-methyl-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H22ClN3O2S and its molecular weight is 379.9. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenoxy)-2-methyl-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenoxy)-2-methyl-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Research on thiadiazoles, like 1,3,4-thiadiazoles, has explored their synthesis and reactivity. Alemagna et al. (1968) studied the kinetic reactions of 2-aryl-5-chloro-1,3,4-thiadiazoles with nucleophiles, providing insights into their chemical behavior and potential for further modification (Alemagna, Bacchetti, & Beltrame, 1968). This foundational work supports the understanding of how compounds containing thiadiazole rings, like the one , might be synthesized and modified for various applications.
Anticancer Properties
The incorporation of 1,3,4-thiadiazole and piperidine units into compounds has been investigated for anticancer applications. El-Masry et al. (2022) synthesized a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds, demonstrating significant cytotoxicity against cancer cell lines, highlighting the therapeutic potential of such structures (El-Masry et al., 2022).
Antimicrobial Activities
The structural motifs present in the compound have also been linked to antimicrobial properties. Sah et al. (2014) developed formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showing moderate antimicrobial activity (Sah, Bidawat, Seth, & Gharu, 2014). This suggests that compounds with similar structural elements could be explored for their potential in combating microbial infections.
Surface and Material Science
Compounds with 1,3,4-thiadiazole and piperidine units have been explored for applications beyond pharmacology, including surface science and materials. Abdelmajeid et al. (2017) synthesized novel thiadiazolyl piperidine and related structures for evaluating their microbiological activities, also highlighting their potential as nonionic surfactants (Abdelmajeid, Amine, & Hassan, 2017). Such findings open the door for these compounds to be used in diverse fields such as industrial chemistry and materials science.
Molecular Dynamics and Corrosion Inhibition
The thiadiazole ring, a component of the target compound, has been studied for its corrosion inhibition properties. Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiadiazole derivatives, demonstrating their effectiveness in preventing corrosion of iron, which suggests potential applications in protecting metal surfaces and structures (Kaya et al., 2016).
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2S/c1-12-20-21-16(25-12)13-8-10-22(11-9-13)17(23)18(2,3)24-15-6-4-14(19)5-7-15/h4-7,13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVYQZWTLYTWTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-2-methyl-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2699732.png)
![N'-(diphenylmethylene)-2-[4-(2-pyrimidinyl)piperazino]acetohydrazide](/img/structure/B2699733.png)
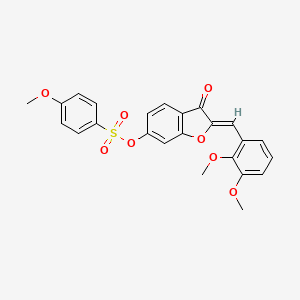
![4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2699739.png)
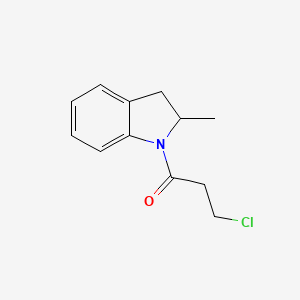
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2699741.png)
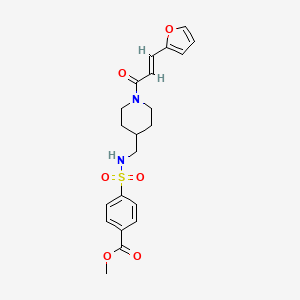
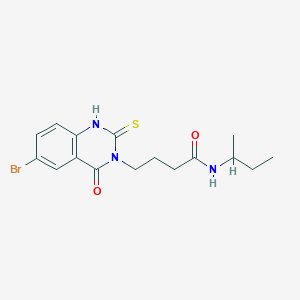
![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-methylquinoxaline](/img/structure/B2699746.png)
![N-[(1,1-Dimethylspiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1'-yl)methyl]prop-2-enamide](/img/structure/B2699747.png)
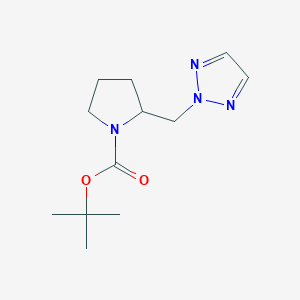
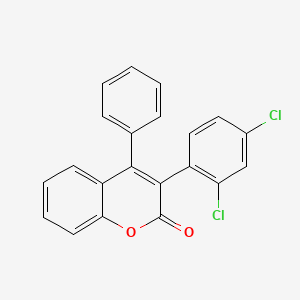
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2699750.png)
